REACTION_CXSMILES
|
[OH-].[Ca+2].[OH-].[Mg:4].[Cl-].[S:6]([O-])([O-:9])(=[O:8])=[O:7].[OH-].[Mg+2].[OH-].S(=O)=O>>[S:6]([O-:9])([O-:8])=[O:7].[Mg+2:4].[S:6](=[O:7])([OH:9])[O-:8] |f:0.1.2,6.7.8,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The absorbent is then added to a recirculating absorbent stream, typically at a more acid pH, usually below about 6.0
|
Type
|
CUSTOM
|
Details
|
the absorbent stream is contacted with the flue gas in a suitable contact vessel
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Type
|
product
|
Smiles
|
S([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |